methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate
Description
Methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate is a synthetic beta-carboline derivative characterized by a fused indole-pyridine core (beta-carboline scaffold) substituted with a 4-isopropylphenyl group at position 1 and a methyl ester at position 3. Beta-carbolines are heterocyclic alkaloids known for diverse biological activities, including neuroprotective, antitumor, and antiviral effects .
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 1-(4-propan-2-ylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C22H20N2O2/c1-13(2)14-8-10-15(11-9-14)20-21-17(12-19(24-20)22(25)26-3)16-6-4-5-7-18(16)23-21/h4-13,23H,1-3H3 |
InChI Key |
IWYZGVRZIVWDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the beta-carboline core. The specific steps and conditions can vary, but generally involve:
Condensation Reaction: Combining tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
Cyclization: The intermediate undergoes cyclization to form the beta-carboline structure.
Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Oxidation to Aromatic β-Carboline
The tetrahydro-β-carboline intermediate undergoes oxidation to achieve full aromaticity:
Table 2: Comparison of Oxidation Methods
| Method | Advantages | Limitations | Source |
|---|---|---|---|
| KMnO₄ | Cost-effective | Low selectivity | |
| CuBr₂/Air | Mild, eco-friendly, high yields | Requires base (DBU) |
Ester Hydrolysis and Functionalization
The methyl ester group at position 3 undergoes hydrolysis for further derivatization:
-
Alkaline Hydrolysis : LiOH or NaOH in THF/H₂O (5:1) at RT converts the ester to a carboxylic acid (91% yield) .
-
Applications : The resultant acid is coupled with amines (e.g., piperazines) using EDCI/HOBt to form amides with anti-leishmanial or antifungal activity .
Table 3: Hydrolysis and Coupling Outcomes
| Reaction | Reagents/Conditions | Product Yield | Source |
|---|---|---|---|
| Ester Hydrolysis | LiOH·H₂O, THF/H₂O, RT | 91% | |
| Amide Coupling | EDCI/HOBt, DIPEA, CH₂Cl₂ | 85–88% |
Substituent-Directed Reactions
The 4-isopropylphenyl group influences reactivity:
-
Electrophilic Substitution : The electron-donating isopropyl group directs electrophiles to the para position of the phenyl ring.
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl moiety, though specific data for this compound require further study .
Stability and Degradation Pathways
Scientific Research Applications
Pharmacological Applications
Methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate exhibits a range of biological activities, which can be categorized into several key areas:
Neuropharmacology
Research indicates that beta-carbolines can modulate neurotransmitter systems, particularly GABAergic transmission. This compound may interact with GABA receptors, potentially affecting neuronal excitability and synaptic transmission . Studies have shown that related compounds can attenuate GABA's depressant effects and increase neuronal firing rates .
Anticancer Activity
Beta-carbolines, including this compound, have been investigated for their anticancer properties. They exhibit inhibitory effects on tumor proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, certain beta-carboline derivatives have demonstrated significant antitumor activity against various cancer cell lines . The structural characteristics of this compound suggest it may possess similar properties.
Enzyme Inhibition
Beta-carbolines are known to act as enzyme inhibitors, including histone deacetylases (HDACs), which play crucial roles in gene expression regulation and cancer progression . Compounds in this family have been explored for their potential as therapeutic agents targeting HDACs.
Comparative Analysis with Other Beta-Carbolines
To better understand the unique properties of this compound, it is useful to compare it with other beta-carboline derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Harmine | Contains a methoxy group | Known for psychoactive effects |
| Harmaline | Contains a methoxy group | Exhibits MAO-inhibitory activity |
| Tetrahydro-beta-carboline | Lacks aromatic substitution | Demonstrates neuroprotective properties |
| Methyl 1-(4-nitrophenyl)-beta-carboline | Contains a nitrophenyl substituent | Investigated for anticancer activity |
| This compound | Isopropylphenyl substituent | Potentially unique pharmacological interactions |
The specific isopropylphenyl group in this compound may confer distinct pharmacological properties compared to other derivatives in the beta-carboline family.
Case Studies and Research Findings
Recent studies have focused on elucidating the mechanisms through which beta-carbolines exert their biological effects. For example, research on related compounds has shown their ability to enhance dopaminergic neuron survival in animal models of Parkinson's disease, suggesting neuroprotective effects that could be relevant for this compound as well .
Furthermore, investigations into the structure-activity relationship (SAR) of beta-carbolines have highlighted specific modifications that enhance their biological activity. This ongoing research aims to optimize these compounds for therapeutic applications in neurodegenerative diseases and cancer treatment.
Mechanism of Action
The mechanism of action of methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate involves interaction with various molecular targets and pathways. It is known to bind to serotonin receptors in the brain, influencing neurotransmitter release and uptake. This interaction can lead to psychoactive effects, making it a compound of interest in neuropharmacology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate with related compounds based on substituent patterns and functional groups:
Key Observations:
Ester Groups : The methyl ester at position 3 in the target compound may enhance membrane permeability compared to the bulky tert-butyl ester in Compound 8 .
Research Findings and Limitations
Pharmacological Potential
Beta-carboline derivatives are reported to inhibit monoamine oxidase (MAO) and interact with GABA receptors. The isopropylphenyl substitution in the target compound may enhance selectivity for MAO-B over MAO-A, as seen in structurally related compounds . Piperidine analogs, such as methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate , exhibit opioid receptor affinity, suggesting divergent therapeutic pathways compared to beta-carbolines.
Biological Activity
Methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurological applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), binding affinity to receptors, and anticancer properties.
Chemical Structure and Properties
This compound is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. The beta-carboline structure is characterized by a fused indole and pyridine ring system, which contributes to its interaction with various biological targets.
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of beta-carboline derivatives, including this compound. Research indicates that these compounds can inhibit cancer cell proliferation through multiple mechanisms:
- Cell Line Studies : In vitro studies have shown that beta-carbolines exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions have demonstrated IC50 values below 1 µM against ovarian carcinoma (OVCAR-3) and breast adenocarcinoma (MCF-7) cell lines .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1c | OVCAR-3 | < 1 |
| 1d | MCF-7 | 0.27 |
| 1a | MCF-7 | 4.40 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of HDAC : Compounds within the beta-carboline family have been identified as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression linked to cancer progression .
- Binding Affinity to Receptors : Beta-carbolines interact with central benzodiazepine receptors, influencing neurotransmitter systems that may indirectly affect tumor growth and survival .
3. Neurological Effects
Beyond anticancer properties, beta-carbolines are also investigated for their neuroprotective effects. Methyl derivatives have been shown to enhance remyelination in demyelinated models, suggesting potential therapeutic applications in neurodegenerative diseases .
Study on Binding Affinity
A significant study assessed the binding affinity of [3H]propyl beta-carboline-3-carboxylate to rat brain membranes, revealing high-affinity sites similar to those for established benzodiazepines. This suggests that beta-carbolines may serve as endogenous ligands for these receptors . The findings emphasize the dual role of beta-carbolines in both cancer treatment and neurological modulation.
Anticancer Evaluation
Recent evaluations of novel beta-carboline derivatives highlighted their selective activity against specific cancer types. For example, compounds with modifications at the C-1 position showed enhanced activity against ovarian carcinoma compared to their unmodified counterparts .
Q & A
Q. What are the key considerations in designing a synthetic route for methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate?
- Methodological Answer : A robust synthetic route requires:
- Beta-carboline core construction : Start with a Pictet-Spengler reaction between tryptamine derivatives and carbonyl compounds to form the beta-carboline scaffold.
- Substituent introduction : Use Suzuki-Miyaura coupling to attach the 4-isopropylphenyl group at position 1, ensuring regioselectivity via palladium catalysis .
- Esterification : Employ Steglich esterification (DCC/DMAP) for carboxyl group functionalization at position 3.
- Optimization : Monitor reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Purification via flash chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) is critical for yield improvement.
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer : Use a multi-technique approach:
- Spectroscopy :
- NMR : Analyze H and C NMR for characteristic peaks (e.g., beta-carboline aromatic protons at δ 7.5–8.5 ppm, ester carbonyl at ~δ 165 ppm).
- HRMS : Confirm molecular ion ([M+H]) with <2 ppm mass error.
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves 3D conformation and validates substituent positions .
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity threshold.
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported bioactivity data for beta-carboline derivatives like this compound?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation.
- Metabolic interference : Use CYP450 inhibitors (e.g., ketoconazole) to isolate direct effects.
- Data normalization : Compare IC values against positive controls (e.g., doxorubicin) and perform meta-analysis across studies .
Q. How can computational modeling predict the interaction between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., DNA topoisomerase II). Input X-ray crystallographic data (from ) for ligand geometry optimization .
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectory) with explicit solvent models.
- QSAR : Corrogate electronic descriptors (HOMO-LUMO gaps, logP) with experimental IC values to refine activity predictions.
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., isopropyl to tert-butyl) and retain the beta-carboline core.
- Biological assays : Test against a panel of cancer cell lines (e.g., MCF-7, A549) with parallel toxicity screening (e.g., HEK293).
- Data integration : Use principal component analysis (PCA) to cluster bioactivity trends and identify critical substituents.
Data Contradiction Analysis
Q. How should researchers address conflicting results in cytotoxicity studies of this compound?
- Methodological Answer :
- Replicate experiments : Conduct triplicate assays with internal controls.
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC confidence intervals.
- Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) with ROS detection to differentiate modes of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
